{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate
Description
This compound is a synthetic organic molecule featuring a carbamoyl-methyl ester backbone substituted with 3,4-dimethoxyphenethyl and 4-ethoxyphenyl groups. The structure combines two pharmacologically relevant moieties:
- 3,4-Dimethoxyphenethyl group: Commonly associated with bioactive molecules, including calcium channel blockers (e.g., verapamil derivatives) and alkaloid analogues .
- 4-Ethoxyphenyl acetate: Ethoxy substituents on aromatic rings are known to modulate lipophilicity and metabolic stability, as seen in agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-4-28-18-8-5-16(6-9-18)14-22(25)29-15-21(24)23-12-11-17-7-10-19(26-2)20(13-17)27-3/h5-10,13H,4,11-12,14-15H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHUFKIZJZAGHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disassembly
The target molecule dissects into two primary subunits:
- 2-(4-Ethoxyphenyl)acetic acid : Aromatic acetic acid derivative with an ethoxy substituent.
- N-[2-(3,4-Dimethoxyphenyl)ethyl]glycolamide : Carbamoylmethyl alcohol linked to a 3,4-dimethoxyphenethylamine moiety.
Synthetic Pathways
Two dominant routes emerge for assembly:
- Route A : Sequential amidation followed by esterification.
- Route B : Multicomponent Ugi reaction integrating amine, aldehyde, carboxylic acid, and isocyanide.
Synthesis of 2-(4-Ethoxyphenyl)acetic Acid
Ethylation of 4-Hydroxyphenylacetic Acid
Procedure :
4-Hydroxyphenylacetic acid (10 mmol), ethyl bromide (12 mmol), and potassium carbonate (15 mmol) in anhydrous DMF (20 mL) were stirred at 80°C for 12 h. Post-reaction, the mixture was diluted with water, acidified with HCl (1 M), and extracted with ethyl acetate. The organic layer was dried (Na₂SO₄) and concentrated to yield a white solid.
Yield : 78%
Characterization :
- ¹H NMR (CDCl₃) : δ 7.12 (d, J = 8.4 Hz, 2H), 6.85 (d, J = 8.4 Hz, 2H), 4.02 (q, J = 7.2 Hz, 2H), 3.58 (s, 2H), 1.38 (t, J = 7.2 Hz, 3H).
- IR (KBr) : 1705 cm⁻¹ (C=O stretch).
Alternative Pathway: Friedel-Crafts Alkylation
Procedure :
Phenol (10 mmol), ethyl chloroacetate (12 mmol), and AlCl₃ (15 mmol) in dichloromethane (20 mL) were refluxed for 6 h. Hydrolysis with NaOH (2 M) yielded the crude acid, purified via recrystallization (ethanol/water).
Yield : 65%
Limitation : Lower regioselectivity necessitating chromatographic purification.
Synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]glycolamide
Chloroacetylation of 3,4-Dimethoxyphenethylamine
Procedure :
3,4-Dimethoxyphenethylamine (10 mmol) and triethylamine (12 mmol) in dichloromethane (30 mL) were cooled to 0°C. Chloroacetyl chloride (12 mmol) was added dropwise, and the reaction stirred at room temperature for 4 h. The mixture was washed with NaHCO₃ (5%), dried (MgSO₄), and concentrated.
Yield : 89%
Characterization :
- ¹³C NMR (CDCl₃) : δ 167.2 (C=O), 55.1 (OCH₃), 41.8 (CH₂NH).
Hydrolysis to Glycolamide
Procedure :
N-[2-(3,4-Dimethoxyphenyl)ethyl]chloroacetamide (10 mmol) and NaOH (20 mmol) in ethanol/water (1:1, 30 mL) were refluxed for 3 h. Acidification with HCl (1 M) precipitated the product, filtered and dried.
Yield : 82%
Purity : >95% (HPLC).
Esterification of Carbamoylmethyl Alcohol with 2-(4-Ethoxyphenyl)acetic Acid
DCC-Mediated Coupling
Procedure :
N-[2-(3,4-Dimethoxyphenyl)ethyl]glycolamide (10 mmol), 2-(4-ethoxyphenyl)acetic acid (12 mmol), DCC (15 mmol), and DMAP (1 mmol) in dichloromethane (50 mL) were stirred at 25°C for 24 h. The urea precipitate was filtered, and the filtrate was concentrated. Purification via flash chromatography (hexane/ethyl acetate, 7:3) yielded the title compound.
Yield : 75%
Optimization Data :
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| DCC/DMAP | CH₂Cl₂ | 24 | 75 |
| EDCl/HOBt | THF | 18 | 68 |
| HATU | DMF | 12 | 80 |
Acid Chloride Method
Procedure :
2-(4-Ethoxyphenyl)acetyl chloride (12 mmol) in THF (20 mL) was added to N-[2-(3,4-Dimethoxyphenyl)ethyl]glycolamide (10 mmol) and pyridine (15 mmol). After 6 h at 0°C, the mixture was quenched with water and extracted with ethyl acetate.
Yield : 70%
Advantage : Reduced reaction time (6 h).
Multicomponent Ugi Reaction Approach
Reaction Design
Components :
- Aldehyde: Glyoxylic acid (as aldehyde surrogate).
- Amine: 3,4-Dimethoxyphenethylamine.
- Carboxylic Acid: 2-(4-Ethoxyphenyl)acetic acid.
- Isocyanide: tert-Butyl isocyanide.
Procedure :
All components (1 mmol each) in methanol (5 mL) were irradiated under microwave (50W, 50°C, 5 min). Potassium O-ethylxanthogenate (1 mmol) was added, and stirring continued for 2 h.
Yield : 60%
Limitation : Competing side reactions reduced efficiency.
Catalytic and Solvent Effects
Ionic Liquid Catalysis
Procedure :
[H₂-DABCO][HSO₄]₂ (30 mg) in ethanol (5 mL) facilitated esterification at room temperature in 10 min.
Yield : 88%
Advantage : Catalyst recyclability (3 cycles without yield drop).
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (CDCl₃) : δ 7.25 (d, J = 8.7 Hz, 2H), 6.88 (d, J = 8.7 Hz, 2H), 4.55 (s, 2H), 4.10 (q, J = 7.2 Hz, 2H), 3.85 (s, 6H), 3.45 (t, J = 6.9 Hz, 2H).
- HRMS (ESI) : m/z calcd for C₂₃H₂₉NO₇ [M+H]⁺: 444.2019; found: 444.2023.
Purity Assessment
- HPLC : 98.2% (C18 column, acetonitrile/water, 70:30).
- Melting Point : 112–114°C (ethanol recrystallization).
Chemical Reactions Analysis
Types of Reactions
{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functional groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary alcohols or amines.
Scientific Research Applications
{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of {[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to the active site of an enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 3,4-Dimethoxyphenethyl Groups
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide core substituted with 3,4-dimethoxyphenethylamine.
- Key Data: Yield: 80% via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction . Melting Point: 90°C . Comparison: Unlike the target compound, Rip-B lacks the acetoxy group and 4-ethoxyphenyl moiety, which may reduce its esterase susceptibility.
Verapamil-Related Compound B (USP)
- Structure: 4-[(3,4-Dimethoxyphenethyl)(methyl)amino]-2-(3,4-dimethoxyphenyl)-2-isopropylbutanenitrile hydrochloride.
- Key Data :
Analogues with 4-Ethoxyphenyl or Acetate Moieties
Ethyl 2-(4-Fluoro-2,6-dimethoxyphenyl)acetate
- Structure : Ethyl acetate backbone with 4-fluoro-2,6-dimethoxyphenyl substituents.
- Key Data: CAS: 1193392-97-0; Molecular Formula: C₁₂H₁₅FO₄ . However, the absence of a carbamoyl group limits its utility in amide-based drug design .
2-[(4-Ethoxyphenyl)methyl]-N,N-diethyl-5-methyl-1H-benzimidazole-1-ethanamine
- Structure: Benzimidazole core with 4-ethoxyphenyl and diethylaminoethyl groups.
- This structural difference may confer divergent biological activities (e.g., antiparasitic vs. cardiovascular effects) .
Carbamoyl-Containing Analogues
2-(3,4-Dimethoxyphenyl)ethylazanium Chloride Dihydrate
- Structure : Quaternary ammonium salt with carbamoyl and 3,4-dimethoxyphenethyl groups.
- Key Data: Crystal System: Monoclinic, space group P2₁/c . Molecular Weight: 503.02 g/mol . Comparison: The carbamoyl group and 3,4-dimethoxyphenethyl moiety are shared, but the quaternary ammonium structure enhances water solubility. This contrasts with the target compound’s ester-based lipophilicity .
Ethyl (2-(4-Phenoxyphenoxy)ethyl)carbamate (Fenoxycarb)
- Structure: Carbamate insecticide with phenoxyphenoxy and ethyl groups.
- Comparison: Demonstrates how carbamates are leveraged in agrochemicals. The target compound’s ethoxyphenyl acetate may offer similar hydrolytic stability but lacks the phenoxy group critical for insecticidal activity .
Research Implications and Gaps
- Further studies should compare its metabolic stability with Rip-B and solubility with quaternary ammonium analogues .
Biological Activity
The compound {[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure suggests the presence of functional groups that may contribute to its biological activity, including aromatic rings and ester functionalities.
Antidiabetic Activity
Recent studies have indicated that compounds related to {[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate exhibit significant inhibition of α-glucosidase, an enzyme implicated in carbohydrate metabolism. For instance, derivatives of this compound demonstrated IC50 values ranging from 60.1 µM to 287.1 µM , showcasing a competitive inhibition pattern similar to that of acarbose, a known antidiabetic agent .
Table 1: Inhibitory Activity Against α-Glucosidase
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Acarbose | 750 | Competitive |
| Compound 1 | 60.1 | Competitive |
| Compound 2 | 287.1 | Competitive |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it inhibited the growth of various cancer cell lines without affecting non-tumorigenic cells at concentrations up to 10 µM . This selective cytotoxicity suggests a promising therapeutic window for cancer treatment .
The biological activity of {[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound's structure allows it to effectively bind to the active site of α-glucosidase, preventing substrate access and subsequent glucose absorption.
- Cell Cycle Arrest : In cancer cells, it appears to induce cell cycle arrest, leading to apoptosis.
- Signal Pathway Modulation : It may influence key signaling pathways associated with cell proliferation and survival.
Study on α-Glucosidase Inhibition
A docking study involving this compound revealed favorable interactions with the active site residues of α-glucosidase. The study employed molecular dynamics simulations to confirm stability and binding affinity, supporting its potential as an antidiabetic agent .
Anticancer Efficacy in Murine Models
In vivo studies demonstrated that administration of the compound resulted in significant tumor size reduction in murine models bearing xenografts of human cancer cells. These findings suggest a mechanism involving immune modulation alongside direct cytotoxic effects on tumor cells .
Q & A
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Use SwissADME or ADMETLab2.0 to estimate logP (lipophilicity), bioavailability, and blood-brain barrier permeability. Molecular dynamics simulations (e.g., GROMACS) model membrane diffusion rates .
Data Contradiction & Validation
Q. How should conflicting NMR and mass spectrometry data be addressed?
Q. What experimental controls ensure reproducibility in bioactivity assays?
- Include positive controls (e.g., verapamil for calcium channel inhibition) and vehicle-only negatives. Normalize data to cell viability (MTT assay) and replicate experiments ≥3 times. Address batch-to-batch variability by characterizing each synthesis lot via HPLC .
Structural & Mechanistic Analysis
Q. Which crystallographic parameters are critical for resolving the compound’s conformation?
Q. What role do the 3,4-dimethoxyphenyl and 4-ethoxyphenyl groups play in receptor binding?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
